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Introduction and Structural Properties

Alpha-tocotrienol (α-T3) represents a significant member of the vitamin E family, distinguished from the

more common alpha-tocopherol by its unique unsaturated isoprenoid side chain containing three double

bonds. This structural difference confers distinct biological activities and enhanced cellular penetration

capabilities, particularly through saturated fatty layers such as those found in cell membranes [1] [2]. While

all vitamin E isoforms share antioxidant properties through their ability to donate hydrogen atoms from the

hydroxyl group on their chromanol ring, α-T3 demonstrates superior antioxidant efficacy in various

experimental models compared to its tocopherol counterpart [1] [3]. Historically, research on tocotrienols has

accounted for less than 1% of all vitamin E studies, creating a significant knowledge gap despite promising

preclinical findings [3].

The natural sources of α-T3 include palm oil, rice bran oil, barley, oats, and certain nuts and grains, with

annatto beans representing a particularly rich source that provides tocopherol-free tocotrienol extracts [4] [3].

The relative abundance of different tocotrienol isoforms varies by source, with palm oil containing

approximately 25-50% tocopherols alongside tocotrienols, while annatto-derived preparations are uniquely

composed of delta- and gamma-tocotrienol without alpha-tocotrienol [4]. This natural variation necessitates

careful source selection for experimental studies targeting specific tocotrienol isoforms. The
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pharmacokinetic profile of α-T3 reveals challenges in bioavailability, primarily due to its low binding

affinity for the hepatic α-tocopherol transfer protein (α-TTP), which is responsible for maintaining plasma

vitamin E levels [3]. Despite these challenges, α-T3 demonstrates efficient distribution to various tissues,

with preferential accumulation in adipose tissue and the brain [1].

Molecular Mechanisms of Anti-Cancer Action

Apoptosis Induction

Alpha-tocotrienol exerts pro-apoptotic effects through multiple interconnected pathways, effectively

triggering programmed cell death in various cancer cell types. The compound demonstrates remarkable

efficacy in activating caspases, the key executioner enzymes in apoptosis, particularly caspase-3, -8, and -9

[5]. In breast cancer models, α-T3 has been shown to upregulate death receptors including DR5,

facilitating the extrinsic apoptosis pathway through activation of JNK and p38 MAPK signaling cascades

[5]. Additionally, the compound modulates the expression of Bcl-2 family proteins, reducing anti-apoptotic

members like Bcl-2 and Bcl-xL while promoting pro-apoptotic factors, thereby facilitating mitochondrial

membrane permeabilization and the intrinsic apoptosis pathway [5] [2].

The endoplasmic reticulum stress pathway represents another mechanism through which α-T3 induces

apoptosis, particularly in breast cancer cell lines (MDA-MB-231 and MCF-7) [5]. This process involves the

upregulation of activating transcription factor 3 (ATF3), a critical mediator of endoplasmic reticulum stress-

induced apoptosis [5]. Furthermore, α-T3 has demonstrated effectiveness in suppressing nuclear factor

kappa B (NF-κB) activation, leading to downregulation of various anti-apoptotic gene products that would

otherwise promote cancer cell survival [5] [2]. The convergence of these multiple pathways enables α-T3 to

effectively trigger apoptosis even in resistant cancer cell types, positioning it as a promising candidate for

further therapeutic development.

Table 1: Apoptosis-Related Mechanisms of Alpha-Tocotrienol in Various Cancer Models
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Cancer
Type

Mechanisms
Key Molecular
Effects

Experimental Evidence

Breast
Cancer

Activation of death receptors;

Endoplasmic reticulum stress;
NF-κB inhibition

↑ DR5, JNK, p38

MAPK, ATF3; ↓ Bcl-
2, survivin

DNA fragmentation, PARP

cleavage in MDA-MB-231 and
MCF-7 cells [5]

Gastric
Cancer

Downregulation of Raf-ERK
signaling

↓ Raf-ERK pathway;
Activation of

caspase-3

Apoptosis induction in SGC-
7901 cells [5]

Prostate
Cancer

Suppression of NF-κB and

EGFR pathways

↓ NF-κB, EGFR;

Activation of pro-
caspases

Growth inhibition in PCa cells

[5] [2]

Leukemia Modulation of extrinsic and
intrinsic pathways

Activation of both
apoptotic pathways

Apoptosis in HL-60 and K562
cells [5]

Cell Cycle Arrest

Alpha-tocotrienol demonstrates significant anti-proliferative capacity through its ability to induce cell

cycle arrest at various checkpoints, effectively halting uncontrolled cancer cell division. The compound has

been observed to cause G0/G1 phase arrest in brain cancer cells (U87MG) through disruption of

microtubule networks and promotion of Fas and p53-mediated pathways [5]. Additionally, α-T3 can induce

G2/M phase arrest in multidrug-resistant breast cancer cells (MCF-7/Adr), particularly when combined

with chemotherapeutic agents like doxorubicin [5]. This cell cycle interruption is mediated through the

compound's influence on key cyclin-dependent kinases (CDKs) and cyclins, effectively disrupting the

precise coordination required for proper cell cycle progression.

The molecular mechanisms underlying α-T3-induced cell cycle arrest involve the modulation of cell cycle

regulators, including the downregulation of cyclin D1, cyclin D3, CDK4, and CDK6, while simultaneously

upregulating p16 and p21 expression [5]. In cervical cancer models (HeLa cells), α-T3 treatment resulted in

the upregulation of IL-6 and downregulation of cyclin D3, p16, and CDK6, effectively stalling cell cycle

progression [5]. Furthermore, the compound demonstrates synergistic effects when combined with other

therapeutic agents, as evidenced by research showing enhanced cell cycle arrest in prostate cancer cells
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(LNCaP) when α-T3 was combined with other tocotrienol isoforms [5]. These findings highlight the

potential of α-T3 as both a standalone and combination therapeutic agent for targeting the cell cycle in

cancer treatment.

Table 2: Cell Cycle Regulation by Alpha-Tocotrienol Across Cancer Types

Cancer Model
Cell Cycle Phase
Arrest

Key Regulatory
Molecules

Experimental Observations

Brain Cancer
(U87MG)

G0/G1 Fas, p53, microtubule

disruption

Combined treatment with

jerantinine A enhanced effect [5]

Breast Cancer
(MCF-7/Adr)

G2/M P-gp inhibition,

doxorubicin
accumulation

Reversal of multi-drug

resistance [5]

Cervical Cancer
(HeLa)

G0/G1 with reduced
S phase

↑ IL-6; ↓ cyclin D3, p16,
CDK6

Mitochondrial pathway
involvement [5]

Prostate Cancer
(LNCaP)

G1 and G2/M
(combination)

Not specified Synergistic effect with other
tocotrienols [5]

Anti-Angiogenic and Metastasis Inhibition

The anti-angiogenic properties of alpha-tocotrienol represent a crucial aspect of its anti-cancer repertoire,

effectively targeting the formation of new blood vessels that tumors require for nutrient supply and waste

removal. Alpha-tocotrienol demonstrates potent inhibition of vascular endothelial growth factor (VEGF),

a key signaling protein that stimulates angiogenesis, thereby starving tumors of essential resources [5] [2].

This anti-angiogenic effect is closely linked to the compound's ability to suppress hypoxia-inducible factor

1 (HIF-1α), a master regulator of cellular response to low oxygen conditions that typically activates VEGF

expression in the tumor microenvironment [2]. Additionally, α-T3 interferes with pro-angiogenic signaling

by downregulating NF-κB, which in turn reduces the expression of other angiogenic factors such as

interleukin-8 and matrix metalloproteinases [5].
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Beyond angiogenesis inhibition, α-T3 effectively suppresses metastatic processes through multiple

mechanisms. The compound demonstrates significant inhibition of matrix metalloproteinases (MMPs),

particularly MMP-2 and MMP-9, which are essential for extracellular matrix degradation and cancer cell

invasion [2]. Furthermore, α-T3 has been shown to downregulate chemokine receptors like CXCR4, which

play critical roles in directing cancer cells to specific metastatic sites [2]. Another notable anti-metastatic

mechanism involves the inhibition of HMG-CoA reductase, the same enzyme targeted by statin drugs,

which influences the prenylation of proteins involved in cancer cell motility and invasion [6] [2]. This multi-

faceted approach to limiting both angiogenesis and metastasis positions α-T3 as a promising agent for

controlling advanced and aggressive cancers.

Experimental Protocols

In Vitro Anti-Proliferation Assay

Purpose: This protocol details the methodology for evaluating the anti-proliferative effects of alpha-

tocotrienol on cancer cells in vitro, providing quantitative data on growth inhibition and half-maximal

inhibitory concentration (IC50) values.

Materials and Reagents:

Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, PC-3, A549)

Alpha-tocotrienol (≥95% purity, dissolved in DMSO or ethanol)
Cell culture media and supplements appropriate for each cell line

96-well tissue culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

DMSO for solubilizing formazan crystals
Microplate reader capable of measuring 570 nm absorbance

Procedure:

Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at optimal density
(typically 3-5 × 10³ cells/well in 100 μL complete medium). Incubate for 24 hours at 37°C with 5% CO₂

to allow cell attachment.
Compound Treatment: Prepare serial dilutions of alpha-tocotrienol in complete medium (typically

1-50 μM range). Replace medium in wells with treatment medium containing varying concentrations
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of α-T3. Include vehicle control (DMSO or ethanol at same concentration as treated groups) and

blank wells (medium only).
Incubation: Incubate plates for desired treatment duration (typically 24-72 hours) at 37°C with 5%

CO₂.
Viability Assessment: Add 10 μL MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at

37°C. Carefully remove medium and add 100 μL DMSO to solubilize formazan crystals. Shake plates
gently for 10 minutes.

Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate
percentage viability relative to vehicle control.

Data Analysis: Determine IC50 values using non-linear regression analysis of log(concentration)
versus normalized response in appropriate software (e.g., GraphPad Prism).

Technical Notes:

Maintain DMSO concentration below 0.1% to avoid solvent toxicity.
Include positive control (e.g., paclitaxel, doxorubicin) for assay validation.

Perform experiments in triplicate with at least three biological replicates.
Consider cell doubling time when determining treatment duration [5] [7].

Apoptosis Detection Protocol

Purpose: To detect and quantify apoptosis induction by alpha-tocotrienol using Annexin V/propidium

iodide (PI) staining followed by flow cytometry analysis.

Materials and Reagents:

Annexin V-FITC apoptosis detection kit

Propidium iodide staining solution
Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

Flow cytometry tubes
Flow cytometer with FITC and PI detection capabilities

Procedure:

Cell Treatment: Treat cells with IC50 concentration of alpha-tocotrienol for 12-48 hours based on
preliminary time-course experiments.

Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization. Centrifuge at 500 ×
g for 5 minutes and wash with cold PBS.

Staining: Resuspend cell pellet (1 × 10⁶ cells) in 100 μL binding buffer. Add 5 μL Annexin V-FITC and
5 μL PI solution. Incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 μL binding buffer to each tube and analyze by flow cytometry within 1 hour. Use

untreated cells as negative control and cells treated with 1 μM staurosporine for 4 hours as positive
control.

Compensation Setup: Set up fluorescence compensation using single-stained controls.
Data Interpretation: Quantify populations: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic),

Annexin V⁺/PI⁺ (late apoptotic), and Annexin V⁻/PI⁺ (necrotic) [5].

Cell Cycle Analysis Protocol

Purpose: To analyze the effect of alpha-tocotrienol on cell cycle distribution using propidium iodide DNA

staining and flow cytometry.

Materials and Reagents:

70% ethanol (cold)

Propidium iodide staining solution (50 μg/mL in PBS)
RNase A (100 μg/mL)

Flow cytometry tubes
Flow cytometer with 488 nm excitation and PI detection

Procedure:

Cell Treatment and Fixation: Treat cells with alpha-tocotrienol for 24-48 hours. Harvest cells, wash

with PBS, and fix in 1 mL cold 70% ethanol at 4°C for at least 2 hours or overnight.
Staining: Centrifuge fixed cells at 500 × g for 5 minutes, remove ethanol, and resuspend in 500 μL

PI/RNase staining solution. Incubate for 30 minutes at 37°C in the dark.
Flow Cytometry: Analyze samples using flow cytometry, collecting at least 10,000 events per

sample. Use untreated asynchronous cells as control.
Data Analysis: Determine cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo)

with Dean-Jett-Fox model for fitting [5].

Migration and Invasion Assays

Purpose: To evaluate the anti-metastatic potential of alpha-tocotrienol through migration and invasion

assays.

Materials and Reagents:
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Transwell inserts (8 μm pore size)

Matrigel (for invasion assay)
Serum-free medium

FBS as chemoattractant
Crystal violet staining solution (0.5% in methanol)

Cotton swabs
Light microscope

Procedure for Migration Assay:

Cell Preparation: Serum-starve cells for 24 hours, then harvest and resuspend in serum-free
medium.

Assay Setup: Add 500 μL complete medium with 10% FBS to lower chamber. Seed 2-5 × 10⁴ cells in
200 μL serum-free medium with or without alpha-tocotrienol to upper chamber.

Incubation: Incubate for 6-24 hours at 37°C with 5% CO₂ (duration depends on cell type).
Staining and Counting: Remove non-migrated cells from upper chamber with cotton swab. Fix

migrated cells on lower membrane surface with methanol and stain with crystal violet. Count cells in 5
random fields per insert under microscope (100× magnification).

Procedure for Invasion Assay:

Matrigel Coating: Dilute Matrigel in cold serum-free medium and coat transwell inserts (50 μg/cm²).
Allow to solidify at 37°C for 2 hours.

Cell Seeding and Analysis: Follow migration assay protocol with Matrigel-coated inserts. Note that
invasion assay typically requires longer incubation (24-48 hours) [2].

Signaling Pathways and Molecular Targets

NF-κB Pathway Modulation

Alpha-tocotrienol exerts significant inhibitory effects on the NF-κB signaling pathway, a critical regulator

of inflammation, cell survival, and proliferation that is frequently dysregulated in cancer. The mechanism

involves direct inhibition of IκBα kinase (IKK), preventing the phosphorylation and subsequent

degradation of IκBα, which normally sequesters NF-κB in the cytoplasm [2]. By maintaining IκBα in its

active, bound state, α-T3 effectively blocks the translocation of the NF-κB complex (particularly the p65

subunit) to the nucleus, where it would otherwise activate the transcription of pro-survival and anti-apoptotic
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genes [5] [2]. This pathway inhibition represents a crucial mechanism through which α-T3 sensitizes cancer

cells to apoptosis and reduces treatment resistance.

The consequences of NF-κB pathway inhibition by α-T3 are extensive and contribute significantly to its anti-

cancer efficacy. Downstream effects include reduced expression of cyclin D1, impairing cell cycle

progression; suppression of Bcl-2 and survivin, promoting apoptotic signaling; and decreased production

of VEGF and other angiogenic factors, limiting tumor vascularization [2]. Additionally, α-T3-mediated NF-

κB inhibition results in reduced expression of matrix metalloproteinases and chemokine receptors such

as CXCR4, impairing metastatic potential [2]. The comprehensive impact on these diverse processes

underscores the therapeutic value of NF-κB pathway modulation in cancer treatment and highlights the

multi-targeted approach enabled by α-T3 administration.
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Figure 1: Alpha-Tocotrienol Modulation of NF-κB Signaling Pathway. The diagram illustrates key

inhibition points where alpha-tocotrienol suppresses NF-κB activation, preventing expression of pro-

survival, proliferative, angiogenic, and metastatic genes.

STAT3 Signaling Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) represents another critical signaling pathway

effectively targeted by alpha-tocotrienol in cancer cells. Unlike gamma-tocopherol, alpha-tocotrienol

demonstrates significant efficacy in suppressing constitutive STAT3 activation, particularly in

hematological malignancies and solid tumors [2]. The mechanism involves upstream inhibition of Src

kinase and Janus kinases (JAK1 and JAK2), which are responsible for phosphorylating and activating

STAT3 [2]. Additionally, α-T3 has been shown to upregulate SHP-1 expression, a protein tyrosine

phosphatase that directly dephosphorylates and inactivates STAT3, providing a dual mechanism for pathway

suppression [2]. This coordinated approach to STAT3 inhibition disrupts a fundamental signaling node

utilized by multiple oncogenic pathways.

The biological consequences of STAT3 pathway inhibition by α-T3 contribute substantially to its anti-cancer

effects. Downstream impacts include reduced expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL,

and survivin; diminished proliferative signaling through downregulation of c-myc and cyclin D1; and

suppression of angiogenic factors including VEGF [2]. Furthermore, STAT3 inhibition alters the tumor

microenvironment by reducing immunosuppressive factors and enhancing anti-tumor immune responses.

The ability of α-T3 to simultaneously target both NF-κB and STAT3 pathways, which often exhibit crosstalk

in cancer cells, provides a strategic advantage for overcoming the redundant signaling mechanisms that

frequently limit targeted therapy efficacy.
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Figure 2: Alpha-Tocotrienol Modulation of STAT3 Signaling Pathway. The diagram illustrates how alpha-

tocotrienol inhibits STAT3 activation through multiple mechanisms including JAK/Src inhibition and SHP-1

induction, suppressing transcription of oncogenic target genes.
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Research Applications and Practical Considerations

Formulation and Delivery Strategies

The bioavailability challenges associated with alpha-tocotrienol necessitate careful consideration of

formulation approaches for experimental and potential clinical applications. Due to its lipophilic nature, α-

T3 requires appropriate solubilization strategies for in vitro and in vivo studies [7] [3]. For cell culture

experiments, α-T3 is typically dissolved in DMSO or ethanol at stock concentrations of 10-100 mM, with

final solvent concentrations not exceeding 0.1% to avoid cellular toxicity [7]. For animal studies, various

administration methods have been employed, including oral gavage using oil-based vehicles (e.g., palm oil,

soybean oil) or incorporation into diet, with the former generally providing higher peak plasma

concentrations [7] [4].

Advanced delivery systems represent a promising approach to overcome the pharmacokinetic limitations of

α-T3. Research has demonstrated that nanoparticle formulations can significantly enhance the

bioavailability and tumor accumulation of tocotrienols [7]. For instance, transferrin-conjugated vesicles

loaded with tocotrienols have shown improved cellular uptake and cytotoxicity in cancer models compared

to free compound [7]. Similarly, self-emulsifying drug delivery systems (SEDDS) and liposomal

formulations have been developed to enhance gastrointestinal absorption and plasma stability following oral

administration [7]. These advanced delivery strategies not only improve the pharmacokinetic profile but may

also enhance the therapeutic index of α-T3 by promoting tumor-specific delivery through enhanced

permeability and retention (EPR) effects or active targeting mechanisms.

Dosing and Administration Guidelines

Optimal dosing strategies for alpha-tocotrienol vary significantly based on the experimental model and

administration route. In vitro studies typically employ concentrations ranging from 1 to 50 μM, with

treatment duration from 24 to 72 hours depending on the specific assay and cell line [5]. For in vivo

applications, mouse studies have utilized oral doses ranging from 1 to 100 mg/kg body weight daily, with

higher doses generally required for monotherapy effects compared to combination approaches [5] [6]. In

xenograft models, effective tumor growth inhibition has been observed with doses of 10-50 mg/kg
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administered orally [5]. Human studies have demonstrated that α-T3 is generally well-tolerated at doses up to

240 mg/day for extended periods (up to 48 months) without significant adverse effects [3].

The timing and frequency of administration represent important considerations for experimental design.

Preclinical studies suggest that divided dosing (e.g., twice daily) may maintain more consistent plasma

levels compared to single daily administration due to the relatively short half-life of α-T3 [3]. For

chemosensitization studies, administration of α-T3 prior to or concurrently with conventional

chemotherapeutic agents has demonstrated enhanced efficacy [5] [6]. In the context of cancer prevention

studies, continuous daily administration has been employed successfully. Researchers should consider

implementing therapeutic drug monitoring in animal studies through periodic plasma sampling to verify

adequate exposure levels, particularly when investigating dose-response relationships or combination

therapies.

Combination Therapy Approaches

Synergistic interactions between alpha-tocotrienol and conventional cancer therapies represent a

promising application with significant clinical potential. Preclinical studies have demonstrated that α-T3 can

enhance the efficacy of multiple chemotherapeutic agents, including gemcitabine, doxorubicin, and statins

[5] [6] [2]. In pancreatic cancer models, the combination of α-T3 with gemcitabine resulted in a remarkable

90% survival rate compared to 30% with gemcitabine alone and 10% in untreated controls [6]. The

chemosensitizing effects appear to involve multiple mechanisms, including suppression of NF-κB-mediated

survival pathways, inhibition of drug efflux transporters, and enhancement of apoptotic signaling [5] [2].

The combination of α-T3 with targeted therapeutic agents presents another promising approach. Studies

have shown synergistic effects when α-T3 is combined with EGFR inhibitors in prostate cancer models and

with statins in various cancer types through enhanced inhibition of the mevalonate pathway [5] [2].

Additionally, the combination of α-T3 with radiotherapy has demonstrated potential for enhancing radiation

sensitivity while protecting normal tissues, although this approach requires further investigation [4]. When

designing combination therapy studies, researchers should employ appropriate matrix experimental designs

to identify synergistic versus merely additive effects, utilizing tools such as combination indices or

isobologram analysis for quantitative assessment of drug interactions.
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Conclusion

Alpha-tocotrienol represents a multifunctional anti-cancer agent with demonstrated efficacy across

various cancer models through modulation of multiple critical signaling pathways. Its ability to

simultaneously induce apoptosis, arrest cell cycle progression, inhibit angiogenesis, and suppress metastasis

positions it as a promising multi-targeted therapeutic approach for cancer management [5] [2]. The well-

documented safety profile of α-T3 in human studies, with no significant adverse effects reported at doses up

to 240 mg/day for extended periods, further supports its potential translation to clinical applications [3].

Despite promising preclinical evidence, further research is needed to fully elucidate the molecular

determinants of sensitivity to α-T3 and optimize its therapeutic application. Priority areas include the

development of standardized formulations with enhanced bioavailability, identification of predictive

biomarkers for patient selection, and comprehensive evaluation of combination regimens with conventional

therapeutics [7] [3]. Additionally, well-designed clinical trials are essential to validate the preclinical findings

and establish definitive evidence of efficacy in human cancers. With these advancements, alpha-tocotrienol

may emerge as a valuable component of integrative cancer management strategies, either as a preventive

agent or adjuvant to conventional therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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